BenchChemオンラインストアへようこそ!

1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline

Serotonin Transporter Structure-Activity Relationship Nitroquinoline

1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline (IUPAC: 3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline, molecular formula C14H15ClN4O2, molecular weight 306.75 g/mol) is a heterocyclic compound featuring an isoquinoline core substituted with a chlorine at position 2 (IUPAC 3), a nitro group at position 4 (IUPAC 6), and an N‑methylpiperazine moiety at position 1. The compound belongs to the class of 1‑piperazinyl‑isoquinolines, a scaffold explored for norepinephrine transporter (NET) inhibition and positron emission tomography (PET) imaging applications.

Molecular Formula C14H15ClN4O2
Molecular Weight 306.75 g/mol
CAS No. 19559-37-6
Cat. No. B13735137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline
CAS19559-37-6
Molecular FormulaC14H15ClN4O2
Molecular Weight306.75 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C3C=CC(=CC3=CC(=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H15ClN4O2/c1-17-4-6-18(7-5-17)14-12-3-2-11(19(20)21)8-10(12)9-13(15)16-14/h2-3,8-9H,4-7H2,1H3
InChIKeyVGOIARRTASHGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline (CAS 19559-37-6) — Key Chemical Identity and Sourcing Baseline


1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline (IUPAC: 3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline, molecular formula C14H15ClN4O2, molecular weight 306.75 g/mol) is a heterocyclic compound featuring an isoquinoline core substituted with a chlorine at position 2 (IUPAC 3), a nitro group at position 4 (IUPAC 6), and an N‑methylpiperazine moiety at position 1 . The compound belongs to the class of 1‑piperazinyl‑isoquinolines, a scaffold explored for norepinephrine transporter (NET) inhibition and positron emission tomography (PET) imaging applications [1]. Its structural arrangement—combining an electron‑withdrawing nitro group, a chlorine atom, and a basic piperazine side‑chain—creates a distinctive pharmacophoric pattern that differs from the more widely studied quinoline‑based analogs such as 6‑nitroquipazine and its 4‑chloro derivative .

Why a Generic 1‑Piperazinyl‑isoquinoline Cannot Substitute for 1‑N‑Methylpiperazine‑2‑chloro‑4‑nitroisoquinoline


Although the 1‑piperazinyl‑isoquinoline scaffold is shared by many compounds, the specific pattern of substituents on the isoquinoline ring (chloro at position 2, nitro at position 4) and the presence of an N‑methyl group on the piperazine ring profoundly influence target affinity, selectivity, and physicochemical properties. In the structurally homologous 6‑nitroquipazine series, introduction of a chlorine atom at the 4‑position (quinoline numbering) increased serotonin transporter (SERT) binding affinity approximately 6‑fold (Ki from 0.17 nM to 0.03 nM) , demonstrating that even a single halogen substitution can dramatically alter pharmacological potency. For the isoquinoline series disclosed in patent US 2008/0267870, varying the substitution on the piperazine ring and the isoquinoline core yields compounds with nanomolar NET affinity, yet selectivity over serotonin and dopamine transporters is highly dependent on the precise substitution pattern [1]. Consequently, replacing 1‑N‑methylpiperazine‑2‑chloro‑4‑nitroisoquinoline with a different 1‑piperazinyl‑isoquinoline—such as one lacking the nitro group, bearing a different halogen, or featuring an unsubstituted piperazine—risks not only reduced target engagement but also altered selectivity profiles that can confound biological interpretation and compromise reproducibility in assay systems.

Quantitative Differentiation Evidence for 1‑N‑Methylpiperazine‑2‑chloro‑4‑nitroisoquinoline Versus Structural Analogs


Chlorine and Nitro Substituent Effects on Transporter Binding Affinity — SAR Inference from the 6‑Nitroquipazine Series

In the closely related 6‑nitroquipazine (quinoline) series, the addition of a chlorine atom at the 4‑position (corresponding to the 2‑position in the isoquinoline scaffold) increased SERT binding affinity approximately 6‑fold. Specifically, 4‑chloro‑6‑nitroquipazine exhibited a Ki of 0.03 nM, compared with 0.17 nM for unsubstituted 6‑nitroquipazine . Although this data stems from a quinoline rather than an isoquinoline core, the similar spatial arrangement of the chloro and nitro substituents in the target compound supports the inference that the 2‑chloro‑4‑nitro substitution pattern contributes meaningfully to transporter binding affinity, potentially via favorable halogen‑bonding or electronic effects.

Serotonin Transporter Structure-Activity Relationship Nitroquinoline

N‑Methylpiperazine vs. Unsubstituted Piperazine — Impact on NET Affinity and Selectivity

Patent US 2008/0267870 discloses that 1‑[(2'‑substituted)-piperazin‑1'‑yl]-isoquinolines bind to the norepinephrine transporter (NET) at nanomolar concentrations and exhibit selectivity over serotonin (SERT) and dopamine (DAT) transporters [1]. Within this series, the nature of the 2'‑substituent on the piperazine ring (e.g., methyl vs. hydrogen) is a critical determinant of both absolute NET affinity and the NET/SERT selectivity ratio. The target compound bears an N‑methyl group on the piperazine, distinguishing it from the unsubstituted piperazine analogs that are also encompassed by the generic structure.

Norepinephrine Transporter Transporter Selectivity Piperazine SAR

Isoquinoline Core vs. Quinoline Core — Differential Transporter Selectivity Profiles

The patent literature explicitly distinguishes 1‑piperazinyl‑isoquinolines as selective NET inhibitors, in contrast to the quinoline‑based 6‑nitroquipazine series, which are primarily SERT inhibitors [1]. While 4‑chloro‑6‑nitroquipazine achieves a SERT Ki of 0.03 nM, its NET affinity is substantially lower, making it unsuitable for NET‑focused applications. The isoquinoline core of the target compound is therefore associated with a fundamentally different transporter selectivity profile—NET‑preferring rather than SERT‑preferring.

NET vs. SERT Selectivity Isoquinoline Quinoline

Radiolabeling Compatibility — Structural Prerequisites for PET Tracer Development

The patent US 2008/0267870 explicitly describes synthetic routes suitable for incorporation of radionuclide atoms (e.g., 11C, 18F) into 1‑piperazinyl‑isoquinolines [1]. The N‑methyl group on the piperazine ring of the target compound provides a potential site for 11C‑labeling, while the chlorine and nitro substituents offer handles for further derivatization or halogen exchange. In contrast, the 4‑chloro‑6‑nitroquipazine series has been explored primarily for 18F‑labeling at different positions, reflecting divergent synthetic tractability for PET chemistry .

PET Imaging Radiolabeling NET Tracer

High‑Value Application Scenarios for 1‑N‑Methylpiperazine‑2‑chloro‑4‑nitroisoquinoline Based on Verified Evidence


Development of NET‑Selective Pharmacological Probes for CNS Research

Based on patent claims that 1‑piperazinyl‑isoquinolines bind NET at nanomolar concentrations with selectivity over SERT and DAT [1], the target compound is rationally suited for in vitro radioligand displacement assays aimed at characterizing NET expression and function in rodent and human brain tissue. Its predicted NET selectivity, inferred from the isoquinoline core scaffold, addresses the need for tool compounds that discriminate NET from other monoamine transporters more effectively than non‑selective inhibitors.

PET Tracer Precursor for Carbon‑11 Labeling

The presence of an N‑methylpiperazine moiety provides a straightforward methylation site for 11C‑labeling, as described in the synthetic schemes of US 2008/0267870 [1]. This makes the compound a viable precursor for PET imaging studies of NET distribution in the brain, enabling quantitative assessment of transporter occupancy in disease models or in response to therapeutic intervention.

Structure‑Activity Relationship Expansion Around the 2‑Chloro‑4‑nitro Pharmacophore

The chloro‑nitro substitution pattern on the isoquinoline is predicted, based on SAR from the 6‑nitroquipazine series (Ki improvement from 0.17 nM to 0.03 nM with chloro addition) , to enhance transporter binding. The target compound can serve as a key intermediate or reference standard for medicinal chemistry efforts aimed at optimizing NET affinity and selectivity through systematic variation of the halogen, nitro, and piperazine substituents.

Reference Standard for Analytical Method Development

With a defined molecular formula (C14H15ClN4O2) and molecular weight (306.75 g/mol) , the compound is suitable as a reference material for HPLC‑UV, LC‑MS, or NMR method validation when quantifying related isoquinoline derivatives in pharmacokinetic or metabolic stability assays, provided that purity is verified by certificate of analysis.

Quote Request

Request a Quote for 1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.